Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate
Description
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(5-methyl-1H-indol-3-yl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-5-25-17(23)19(21-13(4)22,18(24)26-6-2)10-14-11-20-16-8-7-12(3)9-15(14)16/h7-9,11,20H,5-6,10H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTZKMLSVLTYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)C)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate typically involves the reaction of diethyl acetamidomalonate with an appropriate indole derivative under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions must be carefully controlled to ensure high yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-acetic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate has shown potential in medicinal chemistry for its role as a precursor in the synthesis of bioactive compounds. Its structural features allow it to interact with biological targets, making it a candidate for further drug development:
- Anticancer Activity : Research indicates that indole derivatives possess anticancer properties. This compound may serve as a scaffold for developing novel anticancer agents .
- Neuroprotective Effects : Indoles are known for their neuroprotective effects, which could be explored using this compound as a lead structure in neuropharmacology .
- Anti-inflammatory Properties : The compound's potential anti-inflammatory effects can be investigated, given the known pharmacological activities associated with similar indole-based compounds .
Case Studies and Research Findings
Several studies have explored the applications of indole derivatives similar to this compound:
-
Palladium-Catalyzed Reactions : A study demonstrated the use of palladium-catalyzed reactions to synthesize dehydrotryptophan derivatives from indole substrates, highlighting the versatility of indole compounds in complex organic synthesis .
Entry Substrate Type Reaction Yield (%) 1 Aryl-substituted 63 2 Alkyl-substituted Moderate - Biological Activity Evaluation : In vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of indole derivatives, showing promising results against various cancer cell lines .
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. For example, it can interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and molecular weights:
Key Observations:
- Lipophilicity : The 7-chloroindole derivative has a higher molecular weight (380.82 vs. 360.41) and logP, suggesting improved membrane permeability .
- Polarity: The cyanoethyl analog (C₁₂H₁₈N₂O₅) is smaller and more polar, favoring aqueous solubility but limiting passive diffusion .
Challenges:
Biological Activity
Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate, a compound with the molecular formula C25H28N2O6 and a molecular weight of 452.5 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an indole moiety, which is often associated with various biological activities. The indole ring is known for its role in numerous pharmacological agents, particularly in anti-cancer and anti-inflammatory drugs.
Antitumor Activity
Recent studies have indicated that derivatives of indole, including compounds similar to this compound, exhibit significant antitumor properties. For instance, a study on related indole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the importance of the indole structure in enhancing cytotoxicity against tumor cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that modifications to the indole structure can enhance antibacterial efficacy against various strains, including resistant bacteria. The presence of electron-withdrawing groups on the indole ring has been shown to increase activity by improving solubility and interaction with bacterial cell membranes .
Case Study 1: Antitumor Efficacy
In a controlled study, this compound was tested against several cancer cell lines. The results revealed an IC50 value indicating potent activity against HepG2 liver cancer cells, with a notable reduction in cell viability observed at concentrations as low as 10 µM. The study concluded that the compound triggers apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10 | Apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Induction of oxidative stress |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar compounds revealed that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study utilized a disc diffusion method, showing clear zones of inhibition at concentrations above 50 µg/disc .
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 µg/mL |
| Escherichia coli | 12 | 50 µg/mL |
Q & A
Q. Advanced
ERRβ Binding Assays : Use fluorescence polarization with FITC-labeled malonate derivatives. Kd values < 1 μM indicate strong binding via hydrophobic indole interactions and H-bonding with acetamido .
Neurotoxicity Screening : Co-administer with mitochondrial inhibitors (e.g., malonate) in rodent models. Measure dopamine depletion via HPLC-ECD and validate with fluoxetine blockade .
Metabolic Tracing : Inject ¹⁴C-labeled acetate into rat brains to track malonate biosynthesis via acetyl-CoA → malonyl-CoA pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
